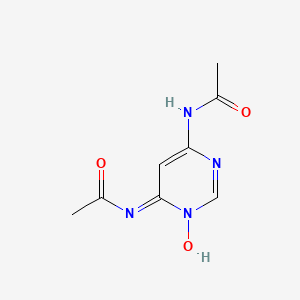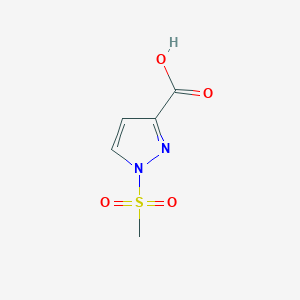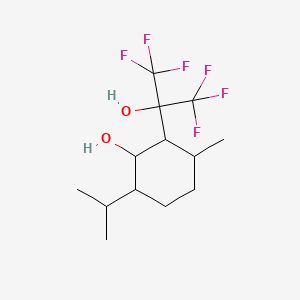
(9H-fluoren-9-yl)methyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl methylcarbamate: is a chemical compound with the molecular formula C16H15NO2 . It is a derivative of fluorenylmethanol and is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl methylcarbamate typically involves the reaction of fluorenylmethanol with methyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:
Fluorenylmethanol+Methyl isocyanate→(9H-fluoren-9-yl)methyl methylcarbamate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions are common in industrial settings to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: (9H-fluoren-9-yl)methyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to fluorenylmethanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethanol.
Substitution: Substituted carbamates and ureas.
Applications De Recherche Scientifique
Chemistry: (9H-fluoren-9-yl)methyl methylcarbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps in the stepwise construction of peptides by protecting the amine groups from unwanted reactions.
Biology and Medicine: In biological research, the compound is used in the synthesis of various bioactive molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (9H-fluoren-9-yl)methyl methylcarbamate involves its ability to act as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. This stability is crucial in multi-step organic syntheses, where selective protection and deprotection of functional groups are required .
Comparaison Avec Des Composés Similaires
- (9H-fluoren-9-yl)methyl chloroformate
- (9H-fluoren-9-yl)methyl carbamate
- (9H-fluoren-9-yl)methyl ethylcarbamate
Comparison: (9H-fluoren-9-yl)methyl methylcarbamate is unique due to its specific reactivity and stability as a protecting group. Compared to (9H-fluoren-9-yl)methyl chloroformate, it is less reactive, making it more suitable for reactions requiring mild conditions. Its stability also surpasses that of (9H-fluoren-9-yl)methyl carbamate and (9H-fluoren-9-yl)methyl ethylcarbamate, making it a preferred choice in complex organic syntheses .
Propriétés
Formule moléculaire |
C16H15NO2 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-methylcarbamate |
InChI |
InChI=1S/C16H15NO2/c1-17-16(18)19-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,17,18) |
Clé InChI |
QDNVWQFQXQRDJG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)
![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)

